molecular formula C10H7F2NOS B8387619 2-[(2,5-Difluorophenyl)-hydroxymethyl]thiazole

2-[(2,5-Difluorophenyl)-hydroxymethyl]thiazole

Cat. No.: B8387619
M. Wt: 227.23 g/mol
InChI Key: SYOFYWRVTXOLAC-UHFFFAOYSA-N
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Description

2-[(2,5-Difluorophenyl)-hydroxymethyl]thiazole is a useful research compound. Its molecular formula is C10H7F2NOS and its molecular weight is 227.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7F2NOS

Molecular Weight

227.23 g/mol

IUPAC Name

(2,5-difluorophenyl)-(1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C10H7F2NOS/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5,9,14H

InChI Key

SYOFYWRVTXOLAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C2=NC=CS2)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a tetrahydrofuran (10 ml) solution of 2-bromothiazole (180 μg, 2 mmol) was added dropwise a hexane solution of n-butyl lithium (1.57M, 1.40 ml, 2.2 mmol) at −78° C. After stirring for 10 minutes, 2,5-difluorobenzaldehyde (238 μl, 2.2 mmol) was added and while stirring, the temperature of the mixture was gradually raised to 0° C. The reaction was then quenched by the addition of an aqueous solution of ammonium chloride, followed by the addition of ether. The ether layer was washed with water and brine, and then, dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=1:1), whereby the title compound (358 mg, 79%) was obtained as an oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
180 μg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
238 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a tetrahydrofuran (10 ml) solution of 2-bromothiazole (180 μg, 2 mmol) was added dropwise a hexane solution (1.57M, 1.40 ml, 2.2 mmol) of n-butyl lithium at −78° C., followed by stirring for 10 minutes. Then, 2,5-difluorobenzaldehyde (238 μl, 2.2 mmol) was added and the temperature of the resulting mixture was raised gradually to 0° C. under stirring. An aqueous solution of ammonium chloride was added to terminate the reaction and ether was added to the reaction mixture. The ether layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. After filtration, the solution was concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=1:1) to give the title compound (358 mg, 79%) as an oil.
Quantity
238 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 μg
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
79%

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